molecular formula C9H5ClF6 B069755 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene CAS No. 195136-46-0

1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene

Cat. No. B069755
M. Wt: 262.58 g/mol
InChI Key: DPKQSESRNWBUFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene involves strategic halogenation and fluorination processes. Key methodologies include the use of bis(chloromethyl) ether, 1,4-bis(chloromethoxy)butane, 1-chloro-4-chloromethoxybutane, and formaldehyde derivatives as starting materials in chloromethylation reactions under specific conditions to introduce chloromethyl and trifluoromethyl groups onto the benzene ring (Olah, Beal, & Olah, 1976).

Molecular Structure Analysis

The molecular structure of 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene is characterized by its distinct arrangement of chloromethyl and trifluoromethyl groups attached to the benzene ring. X-ray crystallography studies provide insights into the electron distribution, bond lengths, and angles within the molecule, illustrating the impact of electron-withdrawing trifluoromethyl groups on the overall stability and reactivity of the compound. These structural features are crucial for understanding the compound's behavior in various chemical reactions (Sasaki, Tanabe, & Yoshifuji, 1999).

Chemical Reactions and Properties

1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene participates in a variety of chemical reactions, showcasing its reactivity and versatility. It serves as a key intermediate in the formation of complex molecular structures. Notably, its reaction with different organometallic reagents highlights its ability to undergo nucleophilic substitution, addition reactions, and its use in the synthesis of coordination compounds, demonstrating its utility in constructing novel molecular architectures (Porwisiak & Schlosser, 1996).

Scientific Research Applications

  • Synthesis of Novel Fluorine-containing Polyetherimide : Yu Xin-hai (2010) discusses the synthesis of a compound related to 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene, which is used in the production of novel fluorine-containing polyetherimide, a material with potential applications in various industries due to its unique properties (Yu Xin-hai, 2010).

  • Optimization of 1,3-Bis (Isocyanatomethyl) Benzene Synthesis : Dong Jianxun et al. (2018) explore the synthesis of 1,3-bis(isocyanatomethyl)benzene, which has wide applications in materials like optical polymer composites. This research aims at finding a non-phosgene green synthesis process for such compounds (Dong Jianxun et al., 2018).

  • Iodination of Alkyl Substituted Benzenes : S. Stavber, Petra Kralj, M. Zupan (2002) researched the selective iodination of benzene derivatives using a catalyst that relates closely to 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene, demonstrating its utility in modifying benzene rings (S. Stavber, Petra Kralj, M. Zupan, 2002).

  • Chloromethylation of Benzene and Alkylbenzenes : G. Olah, D. A. Beal, J. Olah (1976) studied the chloromethylation reactions of benzene and alkylbenzenes, which is a process related to the functionalization of benzene rings, a key aspect in the applications of 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene (G. Olah, D. A. Beal, J. Olah, 1976).

  • Studies on Inifer Mechanism : T. Dittmer, S. Pask, O. Nuyken (1992) discuss the interaction of related compounds with BCl3 in CH2Cl2, which is significant for understanding the activation mechanisms in cationic polymerizations, highlighting the role of similar compounds in polymer chemistry (T. Dittmer, S. Pask, O. Nuyken, 1992).

properties

IUPAC Name

1-(chloromethyl)-2,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF6/c10-4-5-1-2-6(8(11,12)13)3-7(5)9(14,15)16/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKQSESRNWBUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371151
Record name 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene

CAS RN

195136-46-0
Record name 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 195136-46-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Zhang, T Li, C Cui, X Song… - The Journal of Organic …, 2020 - ACS Publications
The stereoselective sequential spirocyclopropanation/Cloke–Wilson rearrangement reactions have been developed to synthesize γ-butyrolactones using alkylidene Meldrum’s acids …
Number of citations: 17 pubs.acs.org
Y Zhu, S Zhao, M Zhang, X Song, J Chang - Synthesis, 2019 - thieme-connect.com
The organobase-mediated diastereoselective spirocyclopropanation of barbiturate-based olefins with 2,4-disubstituted benzyl chlorides has been developed. The reactions were …
Number of citations: 13 www.thieme-connect.com
S Zhao, Y Zhu, M Zhang, X Song, J Chang - Synthesis, 2019 - thieme-connect.com
Base-mediated stereospecific tandem reactions using para-quinone methides and carbene-like benzyl chlorides are developed. DBU-mediated 1,6-addition/cyclization/isomerization …
Number of citations: 19 www.thieme-connect.com

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